3,5-Dibromo-4-hydroxybenzoic acid is a highly functionalized aromatic monomer and synthetic building block characterized by two bulky, electron-withdrawing bromine atoms flanking a phenolic hydroxyl group. In industrial and advanced research procurement, it is primarily sourced as a specialized halogenated monomer for flame-retardant polyarylates and polyesters, a critical precursor for active pharmaceutical ingredients (such as the uricosuric agent benzbromarone), and a benchmark high-turnover substrate for enzymatic dehalogenation assays[REFS-1, REFS-2]. The symmetric dibromination significantly alters its steric profile, electronic properties, and hydrogen-bonding capabilities compared to baseline 4-hydroxybenzoic acid, making it indispensable for applications requiring high thermal stability, enhanced polymer solubility, or specific halogen-directed reactivity [1].
Attempting to substitute 3,5-dibromo-4-hydroxybenzoic acid with unhalogenated 4-hydroxybenzoic acid or mono-halogenated analogs compromises critical performance metrics in both polymer science and biocatalysis workflows. In polymerization, the absence of the symmetric 3,5-dibromo substitution leads to copolyesters with drastically lower flame retardancy, altered glass transition temperatures, and poor solubility in organic solvents due to tighter polymer chain packing [1]. In enzymatic and environmental modeling, mono-brominated analogs (such as 3-bromo-4-hydroxybenzoic acid) exhibit significantly slower reduction kinetics and fail to replicate the distinct steric and electronic environment required to accurately benchmark reductive dehalogenase activity, rendering generic substitutes ineffective for precise quantitative studies [2].
In biocatalytic assays evaluating nonrespiratory reductive dehalogenases (e.g., NpRdhA), 3,5-dibromo-4-hydroxybenzoic acid demonstrates a significantly higher reduction rate compared to mono-halogenated analogs. Quantitative studies show that NpRdhA reduces the 3,5-dibromo target at a rate of 76.0 to 98.6 µM/min, whereas 3-bromo-4-hydroxybenzoic acid is reduced at only 15.4 to 25.5 µM/min [REFS-1, REFS-2].
| Evidence Dimension | Enzymatic reduction rate (NpRdhA turnover) |
| Target Compound Data | 76.0 - 98.6 µM/min |
| Comparator Or Baseline | 3-bromo-4-hydroxybenzoic acid (15.4 - 25.5 µM/min) |
| Quantified Difference | ~3.8 to 4.9-fold higher reduction rate for the dibrominated compound |
| Conditions | In vitro NADPH-driven assay using purified NpRdhA, methyl viologen or ferredoxin reducing systems under anaerobic conditions |
Establishes this compound as the optimal high-turnover model substrate for standardizing and scaling reductive dehalogenase assays in bioremediation research.
The incorporation of 3,5-dibromo-4-hydroxybenzoic acid (often via its acid chloride derivative) into polyester backbones fundamentally alters the thermomechanical and physical properties of the resulting polymer compared to unmodified 4-hydroxybenzoic acid. The introduction of the bulky bromine atoms disrupts polymer chain packing, which significantly increases the solubility of the polymer in organic solvents while simultaneously imparting high fire resistance and thermal stability [1].
| Evidence Dimension | Polymer solubility and thermal stability |
| Target Compound Data | Highly soluble, non-combustible structural polymers |
| Comparator Or Baseline | Unmodified 4-hydroxybenzoic acid-based polyesters (lower solubility, combustible) |
| Quantified Difference | Transition from insoluble/combustible baseline polyesters to highly processable, fire-resistant materials |
| Conditions | Low-temperature acceptor-catalytic polycondensation |
Crucial for materials engineers procuring monomers to manufacture processable, non-combustible structural polymers for aerospace and high-temperature applications.
During acceptor-catalytic polycondensation, the symmetric dibromo substitution pattern of 3,5-dibromo-4-hydroxybenzoic acid exerts strict steric control over the phenolic hydroxyl group. Compared to the unhindered 4-hydroxybenzoic acid, the presence of two ortho-bromine atoms reduces the reactivity of the hydroxyl group due to steric bulk and the formation of weak intramolecular hydrogen bonds between the bromine and the hydroxyl hydrogen [1].
| Evidence Dimension | Phenolic hydroxyl group reactivity |
| Target Compound Data | Reduced reactivity with controlled kinetics |
| Comparator Or Baseline | 4-Hydroxybenzoic acid (high, uncontrolled reactivity) |
| Quantified Difference | Measurable reduction in polycondensation reaction kinetics and suppression of unwanted side reactions |
| Conditions | Low-temperature acceptor-catalytic polycondensation environment |
Allows polymer chemists to achieve highly controlled reaction kinetics and specific architectural sequencing during the synthesis of advanced modified copolyesters.
As an emerging bromophenolic disinfection byproduct, 3,5-dibromo-4-hydroxybenzoic acid exhibits a distinct toxicological profile compared to other brominated DBPs. In vitro assays on human intestinal (Caco-2) and neuronal (SH-SY5Y) cells demonstrate that it has the lowest individual cytotoxicity among tested bromo-DBPs, ranking below bromoacetic acid, 2,4,6-tribromophenol, and 3,5-dibromo-4-hydroxybenzaldehyde, though it actively participates in synergistic mixture toxicity [1].
| Evidence Dimension | Relative in vitro cytotoxicity |
| Target Compound Data | Lowest individual cytotoxicity in the test cohort |
| Comparator Or Baseline | 2,4,6-Tribromophenol and 3,5-dibromo-4-hydroxybenzaldehyde (higher cytotoxicity) |
| Quantified Difference | Ranked lowest in individual cytotoxicity among the evaluated bromophenolic DBPs |
| Conditions | In vitro exposure to human epithelial colorectal adenocarcinoma (Caco-2) and neuroblastoma (SH-SY5Y) cell lines |
Provides a critical, low-baseline toxicological reference standard when mapping the synergistic health risks of complex water disinfection byproduct mixtures.
Ideal as a specialized co-monomer in acceptor-catalytic polycondensation to produce soluble, heat-resistant, and non-combustible structural polymers. The bulky dibromo substitution ensures processability in organic solvents while meeting strict fire-resistance standards for aerospace and electronic components [1].
Serves as the optimal high-turnover model substrate for characterizing the kinetics, efficiency, and substrate specificity of novel non-respiratory reductive dehalogenases (e.g., NpRdhA) in environmental bioremediation studies, vastly outperforming mono-brominated alternatives [2].
Procured as a necessary, structurally specific intermediate for the synthesis of benzofuran-derived pharmaceuticals, such as the uricosuric agent benzbromarone. The 3,5-dibromo substitution pattern is strictly required to achieve the final drug's specific mechanism of action in treating hyperuricemia [3].
Used as a critical analytical and toxicological standard for quantifying the presence and evaluating the synergistic cytotoxicity of emerging bromophenolic disinfection byproducts in municipal drinking water systems [4].
Irritant